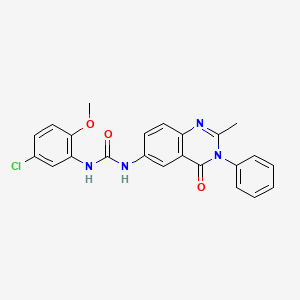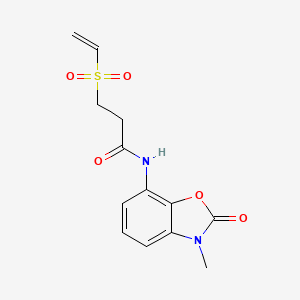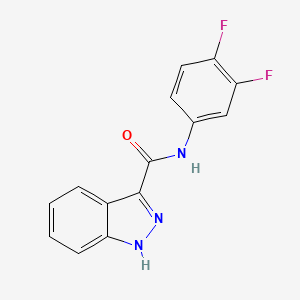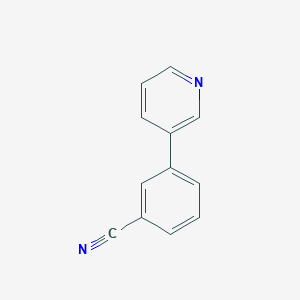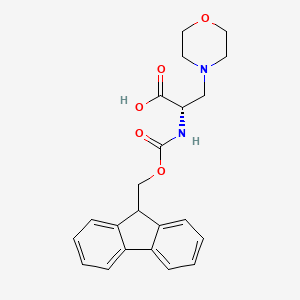
Fmoc-3-(1-Morpholinyl)-L-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-3-(1-Morpholinyl)-L-Ala-OH” is a chemical compound with the CAS Number: 1251903-85-1. Its molecular weight is 396.44 and its molecular formula is C22H24N2O5 . It is a solid substance that should be stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for “Fmoc-3-(1-Morpholinyl)-L-Ala-OH” is1S/C22H24N2O5/c25-21(26)20(13-24-9-11-28-12-10-24)23-22(27)29-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,23,27)(H,25,26)/t20-/m0/s1 . The InChI key is FORMPPIZRSYWEP-FQEVSTJZSA-N . Physical And Chemical Properties Analysis
“Fmoc-3-(1-Morpholinyl)-L-Ala-OH” is a solid substance . It should be stored in a dry environment at 2-8°C . The boiling point information is not available .Aplicaciones Científicas De Investigación
Enantiopure Synthesis and Peptidomimetic Chemistry
Enantiopure Fmoc-protected morpholine-3-carboxylic acid demonstrates a practical synthesis route that underpins its application in solid-phase peptide synthesis (SPPS) and peptidomimetic chemistry. This synthesis route is essential for producing peptidomimetics, compounds that mimic the structure and function of peptides, which are crucial for drug development and biomedical research. The compatibility of this Fmoc-amino acid with SPPS allows for its incorporation into complex peptide sequences, significantly broadening the scope of peptidomimetic design and synthesis (Sladojevich, Trabocchi, & Guarna, 2007).
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-3-(1-Morpholinyl)-L-Ala-OH is utilized in the solid-phase synthesis of peptides, showcasing its flexibility and efficiency in the synthesis of complex biomolecules. This application is vital for producing peptides and proteins with specific functions, facilitating the exploration of protein-protein interactions, enzyme mechanisms, and the development of therapeutic agents. Studies have demonstrated the molecule's utility in the Merrifield peptide synthesis, which is a cornerstone method for synthesizing peptides and proteins in the laboratory (Larsen et al., 1993).
Synthesis of Morpholine Derivatives
The synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives from Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH highlights another significant application. This process enables the creation of dihydrooxazines and dihydrothiazines, compounds with potential applications in medicinal chemistry and drug design, through a stereoselective formation that is crucial for ensuring the desired activity and specificity of bioactive compounds (Králová et al., 2017).
Fluorescence Studies and Solvatochromic Properties
Research into the solvatochromic properties and dipole moments of Fmoc-l-alaninol, a related derivative, offers insights into the electronic and structural characteristics of these compounds. Understanding these properties is crucial for designing fluorescent probes and materials for sensing applications, as these compounds' behavior in different solvents can inform their potential uses in biological imaging and diagnostics (Lalithamba et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-morpholin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-21(26)20(13-24-9-11-28-12-10-24)23-22(27)29-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,23,27)(H,25,26)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORMPPIZRSYWEP-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3-(1-Morpholinyl)-L-Ala-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

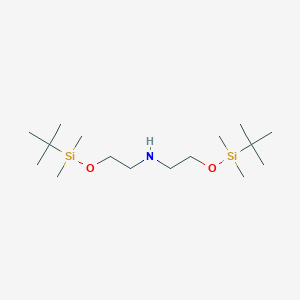
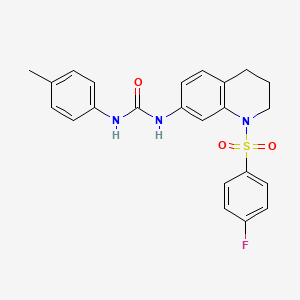
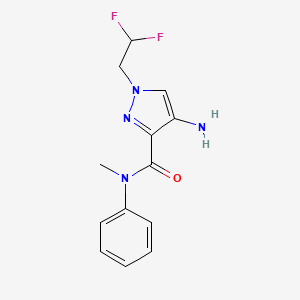
![2-[[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2682812.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2682813.png)
![6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2682814.png)
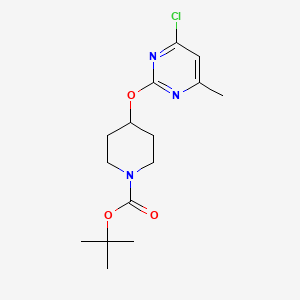
![6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2682816.png)
